N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide
Description
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide is a heterocyclic compound featuring a quinoxaline core linked via a carboxamide group to a phenyl ring substituted with a 2-methyl-1,3-thiazol-4-yl moiety. Quinoxaline derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties . The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is frequently employed in drug design due to its ability to enhance metabolic stability and participate in hydrogen bonding interactions .
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c1-12-22-18(11-25-12)14-4-2-3-5-15(14)23-19(24)13-6-7-16-17(10-13)21-9-8-20-16/h2-11H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZXBLALBRAQLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide typically involves the condensation of 2-(2-methylthiazol-4-yl)aniline with quinoxaline-6-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing quinoxaline and thiazole moieties exhibit significant anticancer properties. N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide has shown potential as an anticancer agent by targeting multiple pathways involved in tumor growth and survival.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against a range of bacterial strains. Its structural components contribute to its effectiveness against both Gram-positive and Gram-negative bacteria.
Antibacterial Activity
Recent studies have highlighted the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity comparable to existing antibiotics .
Biofilm Formation Inhibition
Additionally, this compound has shown promise in preventing biofilm formation by pathogenic bacteria, which is crucial for treating chronic infections .
Anti-inflammatory Effects
The thiazole moiety present in this compound is associated with anti-inflammatory properties. Compounds with similar structures have been reported to inhibit inflammatory mediators and cytokines involved in chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. The following table summarizes related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide | Imidazo[1,2-b]pyridazine core | Anxiolytic activity |
| Thiazole-based quinoxaline derivatives | Various substitutions on thiazole | Anticancer activity |
| 5-Methylthiazole derivatives | Substituted thiazole rings | Antimicrobial properties |
These compounds demonstrate the versatility of thiazole and quinoxaline structures in medicinal chemistry while highlighting the unique biological properties conferred by specific functional group arrangements .
Future Research Directions
Further research is necessary to explore the pharmacokinetics and toxicity profiles of this compound. Investigating its interactions with various biological targets through molecular docking studies can provide insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide involves its interaction with cellular targets, leading to various biological effects. In cancer cells, it has been shown to induce apoptosis by activating caspase-3 and disrupting DNA synthesis . The compound’s thiazole ring is believed to interact with specific enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Mirabegron ()
- Functional Role: Mirabegron’s 2-amino-thiazole group is critical for β3-adrenergic receptor activation. This underscores the thiazole ring’s versatility in targeting diverse biological pathways, though the target compound’s quinoxaline core likely directs it toward different targets (e.g., kinases or DNA) .
Heterocyclic Carboxamides (–6)
Quinoline and Benzothiazole Derivatives
- N-[2-(4-chlorophenyl)ethyl]quinoline-2-carboxamide (): The quinoline core may offer superior π-π stacking interactions compared to quinoxaline, but its planar structure could increase toxicity risks.
Data Tables
Table 1: Physicochemical Properties
*Calculated based on molecular formula.
Key Research Findings
Thiazole Optimization : The 2-methylthiazole group in the target compound likely improves lipophilicity and bioavailability compared to pyridine or furan substituents .
Quinoxaline vs. Quinazoline: Quinoxaline’s two nitrogen atoms may enhance DNA binding compared to quinazoline derivatives, but this requires validation .
Anticancer Potential: Structural similarity to compound 1 () suggests the target molecule could inhibit cancer cell proliferation, though substituent effects on potency remain uncharacterized .
Biological Activity
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer, antimicrobial, and other therapeutic properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a quinoxaline core fused with a thiazole moiety. This combination is known to enhance the compound's reactivity and biological activity.
Molecular Formula : C19H14N4OS
IUPAC Name : this compound
CAS Number : 1796947-27-7
Anticancer Activity
Research has shown that compounds containing quinoxaline and thiazole structures exhibit promising anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells.
Case Studies
-
In Vitro Studies :
- A study evaluated the anticancer activity of various quinoxaline derivatives, including those similar to this compound. Compounds demonstrated significant growth inhibition against several cancer cell lines, with IC50 values ranging from to M .
- Another investigation highlighted that compounds with a methyl group at specific positions on the phenyl ring exhibited enhanced cytotoxicity. For instance, derivatives with the N-phenylcarboxamide group showed substantial anti-Bcl-2 activity against Jurkat cells .
- Structure-Activity Relationship (SAR) :
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties.
Research Findings
- Antimicrobial Efficacy :
- Comparative Studies :
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide to ensure high yield and purity?
- Methodological Answer : The synthesis requires precise control of reaction parameters, including temperature (e.g., 60–80°C for cyclization steps), solvent selection (polar aprotic solvents like DMF for amide coupling), and pH optimization. Intermediate purification via column chromatography and recrystallization is critical. Characterization using H/C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity and purity (>95%) .
Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and thiazole methyl groups (δ 2.5–2.7 ppm). C NMR confirms carbonyl (C=O, ~168 ppm) and quinoxaline carbons.
- Mass Spectrometry : HRMS (ESI+) validates the molecular ion peak [M+H] at m/z 363.1.
- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~3100 cm (aromatic C-H) support functional groups .
Q. How is the compound’s crystallographic data obtained and interpreted?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines unit cell parameters and electron density maps. Key metrics include bond angles (e.g., 120° for aromatic rings) and torsional angles (e.g., 5–10° for thiazole-phenyl linkage). Data deposition in CCDC ensures reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies (e.g., IC variability in kinase inhibition assays) are addressed by:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions.
- Structural Analog Comparison : Reference compounds like 4-hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide (IC = 12 µM for antiviral activity) provide benchmarks .
- Meta-Analysis : Pool data from multiple studies (e.g., 5+ independent trials) to identify outliers .
Q. What strategies optimize reaction pathways to minimize side products during synthesis?
- Methodological Answer :
- Catalyst Screening : Pd(OAc) for Suzuki-Miyaura coupling improves regioselectivity.
- Stepwise Synthesis : Isolate intermediates (e.g., 2-(2-methylthiazol-4-yl)aniline) before quinoxaline coupling.
- Real-Time Monitoring : Use HPLC-MS to track reaction progress and halt at 85–90% conversion to avoid byproducts .
Q. How to design experiments to assess the compound’s interaction with β3-adrenergic receptors?
- Methodological Answer :
- Competitive Binding Assays : Use H-labeled Mirabegron (a known β3 agonist) to measure displacement.
- Functional Assays : cAMP accumulation in CHO cells transfected with β3 receptors.
- SAR Studies : Modify the thiazole methyl group or quinoxaline substituents to evaluate binding affinity changes .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
